molecular formula C22H22ClN5O2 B12689593 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (+-)- CAS No. 110622-80-5

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (+-)-

Cat. No.: B12689593
CAS No.: 110622-80-5
M. Wt: 423.9 g/mol
InChI Key: IVDTZQIYKSKGPZ-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (±)- is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a purine core substituted with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl and dihydro groups. The final step involves the attachment of the 4-chlorophenyl and phenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce fully reduced forms of the compound.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-: Lacks the 4-chlorophenyl and phenylmethyl groups.

    1H-Purine-2,6-dione, 3,7-dihydro-7-(2-aminoethyl)-1,3-dimethyl-: Contains an aminoethyl group instead of the substituted phenyl groups.

Uniqueness

The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

110622-80-5

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

7-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)13-12-24-18(15-6-4-3-5-7-15)16-8-10-17(23)11-9-16/h3-11,14,18,24H,12-13H2,1-2H3

InChI Key

IVDTZQIYKSKGPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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